(1-(Methylsulfonyl)piperidin-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(1-(Methylsulfonyl)piperidin-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: is a complex organic compound featuring a piperidine ring substituted with a methylsulfonyl group and a piperidinylmethanone moiety linked to a 1,3,4-oxadiazole ring with a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylsulfonyl group: This is often done using sulfonyl chloride reagents under controlled conditions.
Coupling of the piperidine ring with the oxadiazole ring: This step involves the formation of the 1,3,4-oxadiazole ring, which can be achieved through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Final functionalization: The piperidinylmethanone moiety is introduced through acylation reactions.
Industrial Production Methods: Industrial-scale production of this compound would involve optimizing these synthetic steps for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution Reactions: The piperidine and oxadiazole rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides or sulfonic acids.
Reduction Products: Hydrazine derivatives or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors. The presence of the methylsulfonyl group and the oxadiazole ring suggests potential binding to specific molecular sites, leading to biological effects.
Comparison with Similar Compounds
1-(Methylsulfonyl)piperidine-4-carbaldehyde: Similar structure but with an aldehyde group instead of methanone.
1,3,4-Oxadiazole derivatives: Similar oxadiazole ring but with different substituents.
Thiophene derivatives: Similar thiophen-2-yl group but with different core structures.
Uniqueness: This compound is unique due to its combination of the piperidine ring, methylsulfonyl group, and oxadiazole ring with a thiophen-2-yl substituent
Biological Activity
The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that combines a piperidine structure with a thiophene ring and an oxadiazole moiety. This unique structural combination suggests potential for diverse biological activities, particularly in medicinal chemistry.
Structural Formula
The compound can be described by its IUPAC name and structural formula, highlighting the key functional groups:
- Piperidine : A six-membered ring containing one nitrogen atom.
- Thiophene : A five-membered ring containing sulfur.
- Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom.
Molecular Composition
The molecular formula for this compound is C18H24N4O3S.
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : The presence of the piperidine moiety has been linked to antimicrobial properties against various bacterial and fungal strains .
- Anti-inflammatory Effects : Compounds like this may inhibit cyclooxygenase enzymes, contributing to reduced inflammation .
- Cytotoxicity : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Efficacy
A study evaluating piperidine derivatives found that several compounds demonstrated significant antimicrobial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum. The derivatives were synthesized and tested using standard inoculation techniques, revealing promising results for further development .
Anti-inflammatory Properties
In a separate investigation focused on COX-II inhibitors, related compounds exhibited selectivity and potency comparable to well-known anti-inflammatory drugs like Celecoxib. For instance, certain derivatives showed IC50 values significantly lower than standard references, indicating their potential as effective anti-inflammatory agents .
Anticancer Potential
Research into substituted pyrazoles has highlighted their anticancer properties. Compounds with similar scaffolds have demonstrated the ability to inhibit tumor growth in vitro. The mechanism often involves the induction of apoptosis in cancer cells, making them candidates for further exploration in cancer therapy .
Data Table of Biological Activities
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S2/c1-28(24,25)22-9-6-13(7-10-22)18(23)21-8-2-4-14(12-21)16-19-20-17(26-16)15-5-3-11-27-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPLIUXQUKLXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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